Acetaldehyde, ion(1-)

Catalog No.
S15020031
CAS No.
78944-68-0
M.F
C2H3O-
M. Wt
43.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde, ion(1-)

CAS Number

78944-68-0

Product Name

Acetaldehyde, ion(1-)

IUPAC Name

ethanone

Molecular Formula

C2H3O-

Molecular Weight

43.04 g/mol

InChI

InChI=1S/C2H3O/c1-2-3/h1H3/q-1

InChI Key

RRGZOQKPWJKLOE-UHFFFAOYSA-N

Canonical SMILES

C[C-]=O

Acetaldehyde, ion(1-), also known as the acetate ion, is the anionic form of acetaldehyde, which is a simple aldehyde with the chemical formula C2H4O\text{C}_2\text{H}_4\text{O} or CH3CHO\text{CH}_3\text{CHO}. In its ionic form, it carries a negative charge due to the deprotonation of the aldehyde group. Acetaldehyde itself is a colorless, volatile liquid with a pungent odor and is primarily used in the production of various chemicals and as an intermediate in organic synthesis. It plays a crucial role in metabolic processes and is produced naturally in small amounts during fermentation.

Typical of aldehydes:

  • Nucleophilic Addition Reactions: The carbonyl carbon in acetaldehyde is electrophilic and can undergo nucleophilic attack by various nucleophiles, such as hydride ions or cyanide ions. For example, when acetaldehyde reacts with cyanide ions, it forms hydroxynitriles through a nucleophilic addition mechanism:
    \text{CH}_3\text{CHO}+\text{CN}^-\rightarrow \text{CH}_3\text{CH OH CN}$$[3][4].
  • Aldol Condensation: Acetaldehyde can undergo aldol condensation when treated with a base, leading to the formation of β-hydroxy aldehydes and subsequently α,β-unsaturated carbonyl compounds upon dehydration:
    2\text{CH}_3\text{CHO}\xrightarrow{\text{Base}}\text{CH}_3\text{CH OH CH}_2\text{CHO}\rightarrow \text{CH}_3\text{CH CHCHO}+\text{H}_2\text{O}$$[1][2].
  • Tautomerization: Acetaldehyde can tautomerize to form vinyl alcohol (ethenol), although this form is less stable:
    \text{CH}_3\text{CHO}\rightleftharpoons \text{CH}_2=CHOH$$[2].

Acetaldehyde plays significant roles in biological systems. It is a metabolite of ethanol and can be produced during carbohydrate metabolism. Its accumulation can lead to toxic effects, contributing to hangover symptoms after alcohol consumption. Additionally, acetaldehyde has been implicated in various health issues, including its classification as a potential carcinogen. It interacts with cellular macromolecules and can form adducts with proteins and DNA, leading to mutagenic effects .

Acetaldehyde can be synthesized through several methods:

  • Hydration of Acetylene: Historically, acetaldehyde was produced by the hydration of acetylene using mercury(II) salts as catalysts:
    \text{C}_2\text{H}_2+\text{Hg}^{2+}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CHO}+\text{Hg}$$[2].
  • Oxidation of Ethanol: Acetaldehyde can also be generated by the partial oxidation of ethanol using various oxidizing agents.
  • Wacker Process: Ethylene can be oxidized to acetaldehyde using palladium catalysts:
    \text{C}_2\text{H}_4+O_2\xrightarrow{\text{Pd}}\text{CH}_3\text{CHO}$$[2].

Acetaldehyde has numerous applications across different industries:

  • Chemical Intermediate: It serves as a precursor for the synthesis of acetic acid, acetic anhydride, and various other chemicals.
  • Flavoring Agent: Acetaldehyde is used in the food industry for flavoring purposes.
  • Solvent: It acts as a solvent in

Studies have shown that acetaldehyde interacts with various biological systems:

  • Enzyme Interactions: Research indicates that acetaldehyde can inhibit certain enzymes involved in metabolic pathways.
  • Protein Adduct Formation: Acetaldehyde forms adducts with proteins, which may alter their function and contribute to cellular toxicity.
  • Genotoxicity: The interaction of acetaldehyde with DNA can lead to mutations and has been studied for its implications in cancer research .

Several compounds are structurally or functionally similar to acetaldehyde. Here are some notable comparisons:

CompoundStructureUnique Features
Formaldehyde\text{H}_2\text{CO}Simplest aldehyde; highly reactive; used in embalming
Propanal\text{C}_3\text{H}_6\text{O}One carbon longer than acetaldehyde; used in organic synthesis
Butanal\text{C}_4\text{H}_{8}\text{O}Two carbons longer; used as a flavoring agent
Acetic Acid\text{C}_2\text{H}_4\text{O}_2Carboxylic acid derived from acetaldehyde; widely used in food preservation

Acetaldehyde stands out due to its volatility and role as an intermediate in various

Fragmentation Dynamics Post-Ionization

The fragmentation dynamics of acetaldehyde ion(1-) following ionization represent a complex network of dissociation pathways that depend critically on the energy deposition mechanism and electronic state accessed [1] [2]. Dissociative electron attachment to acetaldehyde molecules leads to the formation of multiple anionic fragments through scattering resonances occurring in the electron energy range of 6 to 13 electron volts [3]. The primary fragmentation products include methyl anion (CH3-), oxygen anion (O-), hydroxyl anion (OH-), acetyl anion (CH3CO-), and several other carbon-containing ionic species [1] [2].

The formation of oxygen anion represents a particularly significant fragmentation channel, as it is the only product ion formed with measurable kinetic energy distribution, indicating a direct two-body dissociation process [3]. This contrasts sharply with other fragment ions such as methyl anion, hydroxyl anion, and acetyl anion, which exhibit low kinetic energy distributions and absence of anisotropy in their angular distributions [3]. These characteristics suggest that these latter fragments arise through multiple fragmentation processes of the transient molecular negative ion rather than direct dissociation mechanisms [3].

The acetyl anion (CH3CO-) formation demonstrates unique characteristics in the fragmentation pattern [3]. Although formed with very low kinetic energy, this ion shows anisotropy in the velocity slice image, indicating hydrogen atom ejection in the 180-degree direction relative to the electron beam [3]. This behavior suggests a specific geometric constraint in the fragmentation process that preserves directional information about the dissociation dynamics [3].

Fragment IonMass to Charge Ratio (m/z)Formation Energy Range (eV)Kinetic Energy DistributionFormation Mechanism
CH3-156-13LowMultiple fragmentation
O-166-13High/LowTwo-body dissociation
OH-176-13LowMultiple fragmentation
C2H-256-13LowMultiple fragmentation
C2HO-416-13LowMultiple fragmentation
CH3CO-436-13Very lowH atom ejection
CH2CHO-430-1.4VariableElectron attachment

Positive ion fragmentation pathways following photoionization reveal additional complexity in the dissociation mechanisms [4] [5]. The threshold photoelectron spectra for acetaldehyde cations show formation of formyl cation (HCO+), acetyl cation (CH3CO+), methyl cation (CH3+), methane cation (CH4+), and several newly identified fragments including ketene cation (CH2CO+) and methylene cation (CH2+) [4] [5]. The appearance energies for these fragments span a wide range, with ketene cation formation occurring at 13.10 ± 0.05 electron volts and methylene cation formation at 15.1 ± 0.1 electron volts [5].

The nudged elastic band method has been employed to connect the parent ion Franck-Condon region to the formation of various fragment ions, revealing the potential energy surfaces that govern the dissociation dynamics [5]. These calculations demonstrate that carbon-hydrogen bond activation and carbon-carbon bond cleavage represent competing pathways, with the relative importance of each mechanism depending on the internal energy of the ionized acetaldehyde molecule [5].

Ion-Molecule Interaction Networks

Ion-molecule reactions involving acetaldehyde anions constitute a diverse network of chemical transformations that proceed through multiple mechanistic pathways [6] [7]. The thermal energy ion-molecule reactions in acetaldehyde systems have been extensively characterized using pulsed ion source mass spectrometry, revealing distinct rate constants for hydrogen and deuterium transfer processes from different molecular sites [6].

Proton transfer reactions represent the dominant class of ion-molecule interactions for acetaldehyde anions [7]. The rate constants for proton transfer from the methyl group and formyl group have been separately determined, with values of 0.98 × 10^-9 and 1.97 × 10^-9 cubic centimeters per molecule per second, respectively [6]. This factor of two difference in rate constants reflects the differential reactivity of the two hydrogen-containing functional groups within the acetaldehyde molecule [6] [7]. The formyl group exhibits higher reactivity toward proton transfer, consistent with the greater acidity of the aldehydic hydrogen compared to methyl hydrogens [7].

Hydride ion transfer reactions constitute another important class of ion-molecule interactions [7]. The methyl cation (CH3+) species demonstrates selectivity in hydrogen abstraction, exclusively abstracting hydrogen from the formyl group rather than from the methyl group [7]. This selectivity arises from the electronic structure differences between the two sites and the thermodynamic favorability of formyl hydrogen abstraction [7].

Reaction TypeRate Constant (cm³ molecule⁻¹ s⁻¹)Product IonsTemperature (K)Reference Energy (eV)
Proton transfer (methyl group)0.98 × 10⁻⁹CH3CHOH+300Thermal
Proton transfer (formyl group)1.97 × 10⁻⁹CH3CHOH+300Thermal
Hydride transferHigher than pureCH3CO+300Thermal
H3O+ + CH3CHO2.1 × 10⁻⁹C2H5O+300Thermal
NO+ + CH3CHO1.8 × 10⁻⁹C2H4NO+300Thermal
OH- + CH3CHO1.6 × 10⁻⁹CH2CHO-300Thermal

The reaction of hydroxyl anion (OH-) with acetaldehyde represents a particularly well-characterized ion-molecule interaction that produces the acetaldehyde enolate anion (CH2CHO-) as the primary product [8]. This reaction proceeds with a rate coefficient of approximately 1.6 × 10^-9 cubic centimeters per molecule per second and demonstrates high selectivity for the formation of the enolate structure [8]. The product ion at mass-to-charge ratio 43 (CH2CHO-) represents a stable anionic species that can undergo further reactions or electron detachment processes [8].

Fluoride anion (F-) reactions with acetaldehyde demonstrate multiple reaction channels including protonation to form (M-1)- ions and association to form (M+F)- adduct ions [9]. The fluoride chemical ionization mass spectra of acetaldehyde show intense (M-1)- ion formation, consistent with the high proton affinity of fluoride and the relatively acidic nature of aldehydic hydrogens [9]. Weaker (M+F)- ions are also observed, indicating that association reactions can compete with proton abstraction under certain conditions [9].

Surface-Mediated Reaction Topologies

Surface-mediated reactions of acetaldehyde ions reveal complex topological arrangements that depend critically on the nature of the catalytic surface and the coordination environment of active sites [10] [11]. Titanium dioxide anatase nanosurfaces provide multiple coordination sites for acetaldehyde adsorption, leading to diverse reaction products depending on the specific surface topology [10]. The low coordination three-fold sites demonstrate high reactivity and form stronger bonds with acetaldehyde molecules, while adsorption at four-coordination sites leads to surface reconstruction [10].

The most thermodynamically favorable adsorption mode on titanium dioxide surfaces involves methyl hydrogen migration resulting in the formation of [CH2-C(H)O] species [10]. This surface-bound intermediate can undergo further transformation through β-aldolization reactions to yield crotonaldehyde and butane products [10]. The chemisorption process produces zwitterionic four-membered rings in which the carbonyl carbon-oxygen bond is considerably weakened, facilitating subsequent chemical transformations [10].

Cerium oxide (111) surfaces exhibit distinctly different reactivity patterns toward acetaldehyde depending on the oxidation state of the surface [11]. The fully oxidized cerium dioxide (111) surface shows weak interaction with acetaldehyde, with the sole desorption product being the parent molecule at 210 Kelvin [11]. The chemisorbed molecule binds to the surface in the η1-acetaldehyde configuration rather than through a bridge-bonded dioxy arrangement [11]. In contrast, reduced cerium oxide surfaces (CeO2-x(111)) demonstrate strong chemisorption with nonrecombinative and recombinative acetaldehyde desorption occurring at 405 and 550-600 Kelvin, respectively [11].

The surface-mediated conversion processes on reduced cerium oxide surfaces include deoxygenation and dehydration reactions that produce ethylene and acetylene at 580 and 620 Kelvin, respectively [11]. Acetaldehyde initially adsorbs in the η1 configuration and subsequently converts to a carbanion species exhibiting both carbon-carbon double bond and carbon-oxygen double bond character above 300 Kelvin [11].

Surface TypeAdsorption ModeBinding Energy (kJ/mol)Desorption Temperature (K)Product FormationReaction Mechanism
TiO2 (anatase)η1-configuration65.7580-620Acetate, ethoxyC-H dissociation
CeO2(111)η1-configurationWeak interaction210AcetaldehydePhysisorption
CeO2-x(111)Carbanion speciesStrong chemisorption405, 550-600Ethylene, acetyleneC=C, C=O formation
NiS catalystCatalytic formation2500378Acetaldehyde formationReduction catalysis
FeS catalystNo reaction0N/ANo productsInert

Nickel sulfide surfaces demonstrate remarkable catalytic activity for acetaldehyde formation from carbon monoxide and hydrogen precursors [12]. The mineral catalyst facilitates acetaldehyde production with concentrations reaching 2.5 millimolar after seven days of reaction at 105 degrees Celsius [12]. The reaction mechanism involves nickel sulfide-mediated reduction processes that convert simple carbon-containing molecules into more complex aldehydic products [12]. Lower pH conditions (less than 8) enable stabilization of the observed aldehydes and slow aldol condensation reactions that would otherwise consume the acetaldehyde products [12].

Iron sulfide surfaces, in contrast to nickel sulfide, show no detectable catalytic activity toward acetaldehyde formation under similar reaction conditions [12]. This differential reactivity highlights the specific role of nickel centers in facilitating the reduction chemistry necessary for acetaldehyde synthesis [12]. Mixed nickel sulfide and iron sulfide systems (1:1 ratio) produce acetaldehyde in the same concentration range as pure nickel sulfide, confirming that nickel represents the active catalytic component [12].

Selective Ion Flow Tube Mass Spectrometry represents one of the most versatile analytical techniques for real-time detection and quantification of acetaldehyde, ion(1-) and related species in complex gaseous matrices [1] [2]. The technique operates through chemical ionization of trace volatile compounds using selected positive or negative precursor ions in a well-controlled flow tube environment [3].

The fundamental principle of SIFT-MS involves the generation of precursor ions in a microwave plasma source, typically using laboratory air and water vapor mixtures [1]. These ions are mass-selected using a quadrupole mass filter before injection into a helium carrier gas flow tube maintained at approximately 1 Torr pressure [2]. The most commonly employed precursor ions for acetaldehyde analysis include hydronium ions (H₃O⁺), nitrosonium ions (NO⁺), and molecular oxygen cations (O₂⁺- ) [4].

For acetaldehyde detection, the H₃O⁺ precursor ion undergoes proton transfer reactions, forming protonated molecular ions (MH⁺) and their hydrated counterparts [4]. The reaction proceeds according to the mechanism:

CH₃CHO + H₃O⁺ → CH₃CHOH⁺ + H₂O

The protonated acetaldehyde subsequently forms hydrated species through sequential water molecule addition reactions, particularly under humid conditions typical of breath analysis and environmental monitoring [4]. The extent of hydration depends critically on the absolute humidity of the sample matrix, with hydrated species distributions varying systematically with water vapor content [5].

Nitrosonium ion reactions with acetaldehyde follow distinct pathways compared to H₃O⁺, involving both adduct ion formation and fragmentation processes [4]. The NO⁺ reactions proceed through association to form NO⁺M adduct ions and through charge transfer to produce fragment ions such as [M-H]⁺ [4]. These diverse reaction pathways provide complementary analytical information and enhance compound identification capabilities [6].

Recent developments in SIFT-MS technology include the incorporation of reagent anions, specifically hydroxide (OH⁻) and atomic oxygen anions (O⁻- ) [7] [8]. The OH⁻ reagent ions demonstrate exceptional selectivity for acetaldehyde detection, producing characteristic CH₂CHO⁻ product ions at mass-to-charge ratio 43 [7]. This anionic chemistry proves particularly valuable for distinguishing acetaldehyde from isobaric interferences such as ethylene oxide, which forms distinct C₂H₃O₂⁻ product ions at m/z 59 [7].

The kinetic database underlying SIFT-MS quantification requires precise determination of rate coefficients and product ion branching ratios under standardized conditions [5]. For acetaldehyde, the H₃O⁺ reaction rate coefficient approaches the collision limit at approximately 2.0 × 10⁻⁹ cm³ s⁻¹, while NO⁺ reactions proceed at somewhat slower rates around 1.0 × 10⁻⁹ cm³ s⁻¹ [4]. These kinetic parameters enable absolute concentration determination without external calibration standards, a distinctive advantage of the SIFT-MS technique [3].

Detection limits for acetaldehyde using commercial SIFT-MS instrumentation extend into the single-digit parts-per-trillion by volume (pptv) range [1] [9]. This exceptional sensitivity, combined with rapid analysis times (typically seconds), makes SIFT-MS particularly suitable for real-time monitoring applications in breath analysis, food quality assessment, and environmental surveillance [9].

Matrix effects in SIFT-MS analysis require careful consideration, particularly in humid environments characteristic of biological samples [5]. The presence of water vapor influences product ion distributions through competitive hydration reactions, necessitating humidity-dependent calibration procedures [4]. Additionally, the carrier gas selection between helium and nitrogen affects reaction kinetics and product ion stability, with implications for quantitative accuracy [9].

Anion Velocity Map Imaging Techniques

Anion Velocity Map Imaging (VMI) represents a sophisticated experimental approach for investigating the fundamental properties and dynamics of acetaldehyde anionic species [10] [11]. This technique combines high-resolution ion optics with position-sensitive detection to provide detailed information about ion kinetic energy distributions and angular dynamics [12].

The experimental apparatus for anion VMI typically employs an electrospray ionization source for anion generation, coupled with laser photodetachment systems for electron removal [11]. The core of the VMI system consists of carefully designed electrode assemblies that create electrostatic fields capable of velocity-to-position mapping with minimal spherical aberrations [13] [12]. Modern implementations achieve velocity resolutions (Δv/v) better than 0.2%, representing significant improvements over conventional ion imaging techniques [13].

For acetaldehyde anion studies, the dipole-bound state properties present unique experimental challenges and opportunities [14] [15]. The acetaldehyde molecule possesses a dipole moment of approximately 2.5 Debye, which approaches the critical threshold for dipole-bound anion formation [15]. These weakly bound anionic states exhibit electron binding energies in the millielectron-volt range, requiring specialized detection techniques capable of resolving extremely low kinetic energy electrons [16] [15].

Photodetachment spectroscopy using VMI reveals the existence of dipole-bound states in acetaldehyde anions [14] [17]. The threshold photoelectron spectra demonstrate sharp resonances attributed to vibrational Feshbach resonances, providing detailed information about both the anionic ground state and the neutral radical product states [14]. The electron affinity of the dipole-bound state measures approximately 0.36 meV, confirming theoretical predictions for weakly bound electron-molecule systems [16].

The angular distribution analysis capabilities of VMI provide insights into the electronic orbital character of detached electrons [18] [19]. For acetaldehyde anions, photoelectron angular distributions reveal contributions from molecular orbitals with significant d-character, indicating complex electronic structure beyond simple valence descriptions [19]. These angular patterns encode information about the bound electron orbital symmetry and the photodetachment dynamics [18].

Recent advances in VMI technology include the development of high-repetition-rate laser systems and improved detector technologies [11]. Time-gated detection schemes enable nanosecond time resolution, allowing investigation of autodetachment dynamics from metastable anionic states [11]. For acetaldehyde systems, these capabilities prove crucial for understanding the coupling between vibrational motion and electron autodetachment processes [14].

The application of VMI to acetaldehyde cluster anions extends the technique's utility to investigating intermolecular interactions and solvation effects [20]. Protonated acetaldehyde clusters exhibit characteristic unimolecular decomposition patterns observable through VMI, providing information about cluster stability and dissociation dynamics [20]. These studies contribute to understanding acetaldehyde behavior in condensed-phase environments relevant to atmospheric and biological systems [20].

Velocity slice imaging, a variant of the VMI technique, offers enhanced data collection efficiency for anionic species [21] [22]. This approach enables offline analysis of specific kinetic energy slices without requiring detector gating, significantly improving signal-to-noise ratios for weakly bound anions [21]. The technique has proven particularly valuable for dissociative electron attachment studies involving acetaldehyde and related carbonyl compounds [23].

Challenges in Coexisting Compound Differentiation

The analytical differentiation of acetaldehyde from coexisting compounds represents a fundamental challenge in complex sample matrices, requiring sophisticated instrumental approaches and data analysis strategies [24] [25]. The primary difficulties arise from isobaric interferences, matrix effects, and the reactive nature of aldehydic compounds in analytical systems [26] [27].

Isobaric interference from ethylene oxide (C₂H₄O) presents the most significant challenge in acetaldehyde analysis, as both compounds share identical molecular formulas and masses [7] [8]. Traditional mass spectrometric approaches cannot distinguish between these isomers based solely on mass-to-charge ratios [7]. The development of selective ionization strategies using hydroxide anions (OH⁻) in SIFT-MS provides one solution, producing distinct product ion patterns for acetaldehyde (CH₂CHO⁻ at m/z 43) versus ethylene oxide (C₂H₃O₂⁻ at m/z 59) [7].

Matrix precipitation effects complicate acetaldehyde determination in pharmaceutical and biological samples [28] [29]. Studies have documented the formation of acetaldehyde through matrix interference caused by degradation of coexisting compounds [28]. This secondary formation pathway creates analytical artifacts that can significantly overestimate true acetaldehyde concentrations [29]. The implementation of matrix precipitation strategies helps eliminate these interferences by removing reactive components prior to analysis [29].

Derivatization-based analytical methods face specific challenges when multiple carbonyl compounds coexist in sample matrices [25] [30]. The relative reaction rates of formaldehyde, acetaldehyde, and acetone with 2,4-dinitrophenylhydrazine (DNPH) follow the order formaldehyde > acetaldehyde >> acetone [25]. However, the presence of large quantities of acetone can interfere with acetaldehyde derivatization, although the effect remains relatively minor due to the substantial difference in reaction rates [25].

Chromatographic separation strategies must account for the volatility and reactivity of acetaldehyde in analytical systems [26] [27]. Headspace gas chromatography methods require careful optimization of temperature and matrix conditions to prevent acetaldehyde loss through volatilization or chemical reaction [27]. The standard addition methodology provides a robust approach for overcoming matrix effects, although it significantly increases analytical complexity and time requirements [27].

The formation of hybrid adducts between acetaldehyde and other reactive species creates additional analytical complications [31]. Malondialdehyde-acetaldehyde (MAA) adducts form under physiological conditions, exhibiting distinct fluorescent properties and immunochemical reactivity [31]. These hybrid species require specialized detection methods, including fluorescence spectroscopy and enzyme-linked immunosorbent assays [31].

Mass spectrometric resolution requirements for acetaldehyde analysis depend critically on the complexity of the sample matrix [32] [33]. High-resolution mass spectrometry enables distinction between nominally isobaric species, although cost and complexity considerations often limit its routine application [32]. Alternative approaches using selective ionization or tandem mass spectrometry provide more practical solutions for many analytical scenarios [34] [35].

Chemical ionization selectivity varies significantly among different precursor ion systems [36] [6]. The choice between H₃O⁺, NO⁺, O₂⁺- , OH⁻, and O⁻- reagent ions requires careful consideration of the specific analytical challenges presented by coexisting compounds [6]. Each ionization system exhibits distinct selectivity patterns and interference susceptibilities, necessitating method optimization for specific applications [6].

Real-time monitoring applications face additional challenges related to temporal variations in matrix composition [35] [33]. Breath analysis, fermentation monitoring, and environmental surveillance involve dynamic systems where coexisting compound concentrations change continuously [35]. These temporal variations require analytical methods capable of rapid response times while maintaining selectivity and accuracy [33].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

43.018389715 g/mol

Monoisotopic Mass

43.018389715 g/mol

Heavy Atom Count

3

Dates

Last modified: 08-11-2024

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